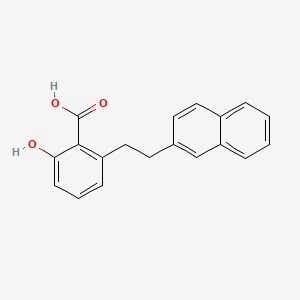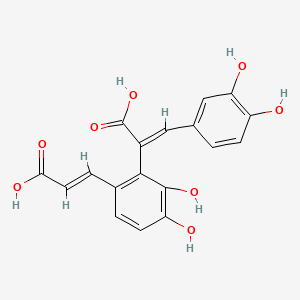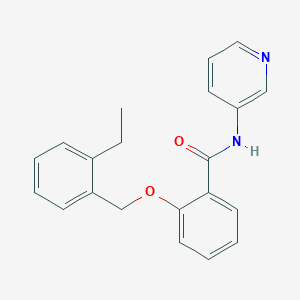
1,3-Diethyl 2-pentadecylidenepropanedioate
説明
1,3-Diethyl 2-pentadecylidenepropanedioate is a chemical compound with the molecular formula C22H40O4 . It has a molecular weight of 368.5 g/mol . The IUPAC name for this compound is diethyl 2-pentadecylidenepropanedioate .
Molecular Structure Analysis
The molecular structure of 1,3-Diethyl 2-pentadecylidenepropanedioate includes a long carbon chain with a pentadecylidene group attached to a propanedioate group . The compound’s InChI isInChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20 (21 (23)25-5-2)22 (24)26-6-3/h19H,4-18H2,1-3H3 . The Canonical SMILES for this compound is CCCCCCCCCCCCCCC=C (C (=O)OCC)C (=O)OCC . Physical And Chemical Properties Analysis
1,3-Diethyl 2-pentadecylidenepropanedioate has several computed properties. It has a molecular weight of 368.5 g/mol . The XLogP3-AA value is 8.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has 19 rotatable bonds . Its exact mass and monoisotopic mass are both 368.29265975 g/mol . The topological polar surface area is 52.6 Ų . It has 26 heavy atoms and has a complexity of 368 .科学的研究の応用
Polymerization Catalyst
1,3-Diethyl 2-pentadecylidenepropanedioate is utilized as a catalyst in the polymerization of 1,3-dienes. It helps in the formation of polymers from various dienes, demonstrating versatility in producing different polymer structures. The polymers obtained can range from amorphous to crystalline, depending on the temperature and conditions of the polymerization process (Bazzini, Giarrusso, & Porri, 2002).
Drug Synthesis Intermediates
This compound has been noted as an important intermediate in drug synthesis. Its transformation into various derivatives is a critical step in the development of new pharmaceutical compounds, exemplifying its significance in medicinal chemistry (Zang Yang-ling, 2008).
Material Synthesis
1,3-Diethyl 2-pentadecylidenepropanedioate is instrumental in synthesizing new materials, particularly in the field of organic chemistry. It serves as a key component in creating novel substances with potential applications in various industries, ranging from electronics to consumer goods (Bryson & Dolak, 2003).
Polymer Characterization
The compound is used to study the influence of monomer structure on polymerization stereoselectivity. This research provides valuable insights into the design and synthesis of polymers with specific characteristics, crucial for advancing material science and engineering (Ricci et al., 2009).
Electron Donor Synthesis
It plays a role in synthesizing various electron donors, which are essential in catalyzing polymerization reactions. These electron donors, derived from 1,3-Diethyl 2-pentadecylidenepropanedioate, enhance the efficiency and properties of polymers, thereby contributing significantly to the field of polymer chemistry (Guo, Hu, & Chen, 2012).
Safety and Stability Analysis
The compound is also studied for its thermal and kinetic properties, particularly in understanding the safety aspects of thermally unstable reaction mixtures. This research is crucial for ensuring the safe handling and processing of the compound in various chemical reactions (Veedhi et al., 2016).
特性
IUPAC Name |
diethyl 2-pentadecylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIJHPAXMCKJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-pentadecylidenepropanedioate | |
CAS RN |
1036939-38-4 | |
| Record name | 1036939-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)



![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)